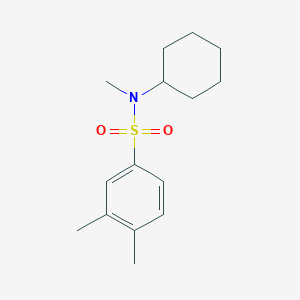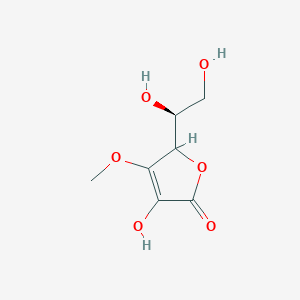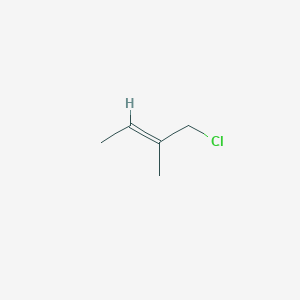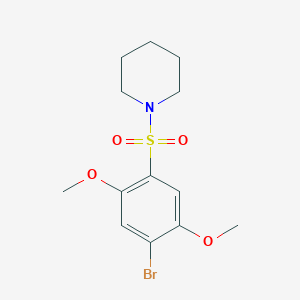
2-Propanone, 1-(3-ethyl-2(3H)-benzothiazolylidene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propanone, 1-(3-ethyl-2(3H)-benzothiazolylidene)- is an organic compound that features a unique combination of a ketone and a benzothiazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1-(3-ethyl-2(3H)-benzothiazolylidene)- typically involves the condensation of 3-ethyl-2(3H)-benzothiazolone with acetone under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is heated to reflux, and the product is isolated by crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
化学反応の分析
Types of Reactions
2-Propanone, 1-(3-ethyl-2(3H)-benzothiazolylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated benzothiazole derivatives.
科学的研究の応用
2-Propanone, 1-(3-ethyl-2(3H)-benzothiazolylidene)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 2-Propanone, 1-(3-ethyl-2(3H)-benzothiazolylidene)- involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety can intercalate with DNA, leading to potential anticancer effects. Additionally, the compound’s ability to generate reactive oxygen species (ROS) contributes to its antimicrobial properties.
類似化合物との比較
Similar Compounds
2-Propanone, 1-(2-benzothiazolylidene)-: Lacks the ethyl group, resulting in different electronic properties.
2-Propanone, 1-(3-methyl-2(3H)-benzothiazolylidene)-: Contains a methyl group instead of an ethyl group, affecting its reactivity and applications.
Uniqueness
2-Propanone, 1-(3-ethyl-2(3H)-benzothiazolylidene)- is unique due to the presence of the ethyl group, which enhances its lipophilicity and potentially improves its biological activity compared to similar compounds.
特性
CAS番号 |
13861-37-5 |
|---|---|
分子式 |
C12H13NOS |
分子量 |
219.30 g/mol |
IUPAC名 |
(1Z)-1-(3-ethyl-1,3-benzothiazol-2-ylidene)propan-2-one |
InChI |
InChI=1S/C12H13NOS/c1-3-13-10-6-4-5-7-11(10)15-12(13)8-9(2)14/h4-8H,3H2,1-2H3/b12-8- |
InChIキー |
ZAQJHSAPJIMKAM-WQLSENKSSA-N |
異性体SMILES |
CCN\1C2=CC=CC=C2S/C1=C\C(=O)C |
SMILES |
CCN1C2=CC=CC=C2SC1=CC(=O)C |
正規SMILES |
CCN1C2=CC=CC=C2SC1=CC(=O)C |
| 13861-37-5 | |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![4-[(4-Phenyl-1-piperazinyl)carbonyl]isophthalic acid](/img/structure/B225760.png)




